Boc-Asp-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Boc-Asp-OH (N-α-tert-butoxycarbonyl-L-aspartic acid) is a standard N-protected amino acid building block used primarily in Boc-based solid-phase peptide synthesis (SPPS). It features a free β-carboxyl group, enabling side-chain modification or direct incorporation without additional deprotection steps.

Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
CAS No. 13726-67-5
Cat. No. B558374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp-OH
CAS13726-67-5
SynonymsBoc-Asp-OH; 13726-67-5; N-(tert-Butoxycarbonyl)-L-asparticacid; Boc-L-asparticacid; Boc-L-Asp-OH; N-Boc-L-asparticAcid; KAJBMCZQVSQJDE-YFKPBYRVSA-N; tert-Butoxycarbonyl-L-asparticacid; SBB065838; (S)-2-(TERT-BUTOXYCARBONYLAMINO)SUCCINICACID; (2S)-2-[(tert-butoxy)carbonylamino]butanedioicacid; N-alpha-t-BOC-L-ASPARTICACID; N-(tert-butoxycarbonyl)asparticacid; N-tert-Butyloxycarbonyl-L-asparticacid; N-Bocasparticacid; 204523-15-9; PubChem12926; BOC-L-ASP; AC1Q5XNG; KSC174S5R; CHEMBL17509; SCHEMBL688341; BOC-L-ASPARTICACID-OH; 408468_ALDRICH; AC1L413F
Molecular FormulaC9H15NO6
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1
InChIKeyKAJBMCZQVSQJDE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp-OH (CAS 13726-67-5) – Core Baseline for N-Boc-L-Aspartic Acid Procurement


Boc-Asp-OH (N-α-tert-butoxycarbonyl-L-aspartic acid) is a standard N-protected amino acid building block used primarily in Boc-based solid-phase peptide synthesis (SPPS) . It features a free β-carboxyl group, enabling side-chain modification or direct incorporation without additional deprotection steps . The compound is supplied as a white to off-white crystalline powder with ≥98% purity (TLC), optical rotation [α]25/D −6.0 to −4.0° (c=1, methanol), and a melting point of 116–118 °C , .

Why Generic N-Protected Aspartic Acids Cannot Replace Boc-Asp-OH in Peptide Synthesis


N-protected aspartic acid derivatives are not interchangeable because the protecting group dictates the entire synthetic strategy. Boc-Asp-OH is orthogonal to Fmoc chemistry: Boc is removed under acidic conditions (TFA), while Fmoc requires basic conditions (piperidine) [1]. Using Fmoc-Asp-OH in a Boc/Bzl protocol, or vice versa, leads to premature deprotection or incompatible side-chain protection. Furthermore, the free β-carboxyl group on Boc-Asp-OH distinguishes it from doubly-protected analogs like Boc-Asp(OtBu)-OH, which require a separate deprotection step before side-chain functionalization [2]. These chemical differences directly impact synthetic route design, yield, and purity.

Boc-Asp-OH vs Analogs: Quantified Differentiation for Informed Procurement


Orthogonal Deprotection pH Profile: Boc (Acid-Labile) vs Fmoc (Base-Labile)

Boc-Asp-OH is deprotected under acidic conditions (20–50% TFA in DCM), while Fmoc-Asp-OH requires nucleophilic bases (20% piperidine in DMF) [1]. This fundamental orthogonality means the two derivatives cannot be substituted without redesigning the entire synthesis protocol. Boc chemistry avoids repetitive base exposure, which is advantageous for base-sensitive sequences and reduces aspartimide formation compared to Fmoc protocols [2].

Solid-Phase Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Specific Optical Rotation: 5-Fold Difference vs Fmoc-Asp-OH for QC Verification

Boc-Asp-OH displays a modest specific rotation [α]25/D of −6.0° to −4.0° (c=1, methanol), whereas Fmoc-Asp-OH shows a substantially larger negative rotation of −30.0° to −25.0° (c=1, DMF) , . This ~5-fold magnitude difference provides a rapid, quantitative identity check that can distinguish the two compounds even if packaging labels are ambiguous.

Chiral Purity Quality Control Optical Rotation

Melting Point Identity Marker: 79–84 °C Gap vs Fmoc-Asp-OH

The melting point of Boc-Asp-OH is 116–118 °C (lit.), whereas Fmoc-Asp-OH decomposes at 195–200 °C , . The 79–84 °C gap allows unambiguous identification via a simple melting point apparatus, serving as a GMP-compliant identity test complementary to optical rotation.

Thermal Analysis Identity Testing Melting Point

Free β-Carboxyl Group vs Side-Chain-Protected Boc-Asp(OtBu)-OH

Boc-Asp-OH retains a free β-carboxylic acid (nominal pKa 3.77 ± 0.23), enabling direct activation and coupling without an ester deprotection step . In contrast, Boc-Asp(OtBu)-OH requires TFA-mediated tert-butyl ester cleavage before the side chain can participate in amide bond formation. The Valero et al. (1999) study demonstrated that Boc-Asp-OFm (a derivative employing the free β-carboxyl for esterification) was essential for side-chain anchoring in cyclic peptide synthesis, a strategy impossible with β-protected analogs without additional synthetic steps [1].

Side-Chain Modification Conjugation Chemistry Cyclic Peptides

Procurement Cost per Millimole: ~40% Lower than Fmoc-Asp-OH

Based on commercial catalog pricing, Boc-Asp-OH (MW 233.22) at approximately $50 per 25 g yields a cost of ~$0.47 per mmol. Fmoc-Asp-OH (MW 355.4) at $55 per 25 g equates to ~$0.78 per mmol , . The 40% lower molar cost of Boc-Asp-OH becomes financially significant in multi-gram to kilogram synthesis campaigns.

Budget Efficiency Large-Scale Synthesis Procurement

Boc-Asp-OH Application Scenarios: Where Procuring This Compound Delivers Maximal Value


Boc/Bzl Solid-Phase Synthesis of Long or Base-Sensitive Peptide Sequences

When synthesizing peptides longer than 30 residues or sequences containing base-sensitive motifs (e.g., Asp-Gly, Asn-X), Boc/Bzl chemistry using Boc-Asp-OH avoids the repetitive piperidine exposure inherent to Fmoc protocols, thereby reducing aspartimide formation and improving crude purity [1]. Procurement of Boc-Asp-OH rather than Fmoc-Asp-OH is mandatory for labs operating Boc-SPPS synthesizers.

Synthesis of Side-Chain Modified Aspartic Acid Derivatives

Boc-Asp-OH serves as the direct precursor for preparing Boc-Asp(OBzl)-OH, Boc-Asp(OtBu)-OH, and other β-ester/amide derivatives via coupling at the free β-carboxyl group. The ≥98% (TLC) purity specification ensures that subsequent derivatization proceeds without the need for pre-purification . Procurement of Boc-Asp-OH is the most atom-economical starting point for a library of aspartic acid derivatives.

Cyclic Peptide Synthesis via Side-Chain Anchoring

As demonstrated by Valero et al. (1999) in the synthesis of head-to-tail cyclic viral epitope analogs, the free β-carboxyl of Boc-Asp-OH enables on-resin cyclization through side-chain esterification, a strategy that outperformed both solution-phase cyclization and Fmoc/tBu/OAI approaches in yield and purification efficiency [2]. Procurement of Boc-Asp-OH, in combination with OFm side-chain protection, is recommended for labs synthesizing cyclic peptide libraries.

Cost-Efficient Kilogram-Scale Peptide API Manufacturing

For process development and scale-up of therapeutic peptide APIs, the ~40% lower molar cost of Boc-Asp-OH relative to Fmoc-Asp-OH (USD 0.47 vs 0.78 per mmol) translates to substantial raw material savings . Combined with the lower molecular weight advantage (233 vs 355 g/mol), Boc-Asp-OH reduces both procurement expenditure and solvent consumption per coupling cycle.

Technical Documentation Hub

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